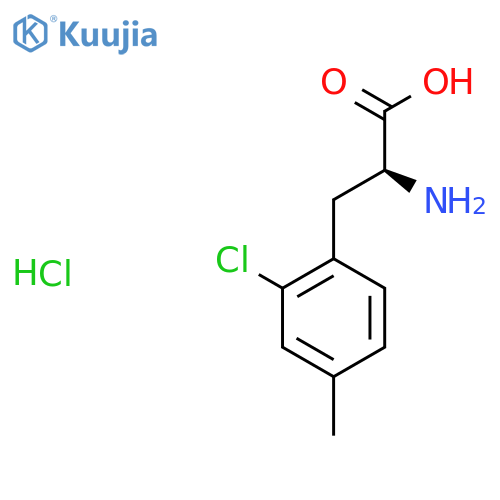

Cas no 2503155-01-7 ((2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride)

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride

- EN300-27148240

- (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride

- 2503155-01-7

- (2S)-2-amino-3-(2-chloro-4-methylphenyl)propano ic acid hydrochloride

-

- MDL: MFCD32859689

- インチ: 1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1

- InChIKey: CWSCHLCCGWDGJM-FVGYRXGTSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1C[C@@H](C(=O)O)N.Cl

計算された属性

- せいみつぶんしりょう: 249.0323340g/mol

- どういたいしつりょう: 249.0323340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27148240-0.5g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride |

2503155-01-7 | 95.0% | 0.5g |

$1046.0 | 2025-03-20 | |

| Enamine | EN300-27148240-5g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride |

2503155-01-7 | 95% | 5g |

$3894.0 | 2023-09-11 | |

| 1PlusChem | 1P028D6J-250mg |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride |

2503155-01-7 | 95% | 250mg |

$885.00 | 2024-05-21 | |

| Aaron | AR028DEV-1g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride |

2503155-01-7 | 95% | 1g |

$1872.00 | 2025-02-16 | |

| 1PlusChem | 1P028D6J-500mg |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride |

2503155-01-7 | 95% | 500mg |

$1355.00 | 2024-05-21 | |

| Enamine | EN300-27148240-0.25g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride |

2503155-01-7 | 95.0% | 0.25g |

$666.0 | 2025-03-20 | |

| Enamine | EN300-27148240-0.05g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride |

2503155-01-7 | 95.0% | 0.05g |

$312.0 | 2025-03-20 | |

| Enamine | EN300-27148240-0.1g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride |

2503155-01-7 | 95.0% | 0.1g |

$466.0 | 2025-03-20 | |

| Enamine | EN300-27148240-2.5g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride |

2503155-01-7 | 95.0% | 2.5g |

$2631.0 | 2025-03-20 | |

| 1PlusChem | 1P028D6J-5g |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoicacidhydrochloride |

2503155-01-7 | 95% | 5g |

$4875.00 | 2023-12-18 |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochlorideに関する追加情報

Introduction to (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride (CAS No. 2503155-01-7)

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2503155-01-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, particularly its chiral center and aromatic substituents, contribute to its potential as a lead compound in the design of novel therapeutic agents.

The< strong>hydrochloride salt form of (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid enhances its solubility and stability, which are critical factors for its application in various biochemical assays and clinical trials. The presence of both an amino group and a carboxylic acid group in the molecule allows for diverse functionalization, enabling researchers to modify its properties for specific therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride and biological targets. Studies have shown that this compound can interact with enzymes and receptors involved in critical metabolic pathways, suggesting its potential role in treating various diseases. For instance, preliminary research indicates that it may exhibit inhibitory effects on certain kinases, which are often overactive in cancer cells.

The< strong>aromatic ring system present in (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is another key feature that contributes to its biological activity. The chloro and methyl substituents on the phenyl ring enhance its binding affinity to specific protein targets, thereby modulating cellular processes. This has led to investigations into its potential applications in neurodegenerative disorders, where dysregulation of protein-protein interactions is a hallmark.

In vitro studies have demonstrated that (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride can influence the activity of enzymes such as cytochrome P450 monooxygenases, which are crucial for drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing dosages in clinical settings. The compound's ability to modulate these enzymes may also make it a valuable tool in the development of drugs designed to enhance or inhibit specific metabolic pathways.

The< strong>chiral center at the second position of the propanoic acid chain is particularly significant, as it confers enantioselectivity on the compound. This means that the (S)-enantiomer may exhibit different biological activities compared to its (R)-counterpart, necessitating careful consideration during drug design and development. Chiral drugs are known to have distinct pharmacological profiles, and (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is no exception.

Current research is exploring the potential of this compound as a scaffold for developing new antibiotics. The structural motifs present in (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride resemble known antimicrobial agents, suggesting that it may be capable of disrupting bacterial cell wall synthesis or other vital processes. This is particularly relevant in the context of rising antibiotic resistance, where novel therapeutic strategies are urgently needed.

The< strong>solubility enhancement provided by the hydrochloride salt form makes (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride suitable for formulation into oral and injectable medications. This property is essential for ensuring adequate bioavailability and therapeutic efficacy. Additionally, the stability of the compound under various storage conditions makes it a practical candidate for industrial-scale production.

In conclusion, (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive molecule for developing new drugs targeting various diseases. As research continues to uncover new biological activities and mechanisms of action, this compound is poised to play a significant role in future therapeutic interventions.

2503155-01-7 ((2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride) 関連製品

- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)

- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)

- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)

- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)

- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)

- 2248297-21-2(5-(Methylsulfonimidoyl)pentanenitrile)

- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)

- 1806395-80-1(1-(2-Bromo-5-(trifluoromethylthio)phenyl)propan-2-one)

- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)